N'-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide
Description
N'-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a cyclopentyl group, a dihydroindole moiety, and a furan ring. Ethanediamides (oxalamides) are known for their role as enzyme inhibitors and receptor modulators due to their hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(26)23-16-7-2-3-8-16)22-14-18(19-10-5-13-27-19)24-12-11-15-6-1-4-9-17(15)24/h1,4-6,9-10,13,16,18H,2-3,7-8,11-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGYRYYGWPWPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and furan intermediates, followed by their coupling with cyclopentyl and ethanediamide groups under controlled conditions.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Furan Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Coupling Reactions: The final step involves coupling the indole and furan intermediates with cyclopentyl and ethanediamide groups using reagents such as coupling agents (e.g., EDCI, DCC) and bases (e.g., triethylamine) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 1
Structural Overview
The compound features a cyclopentyl group, an indole moiety, and a furan ring, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Neuropharmacology
Research indicates that this compound may act as a neuropeptide Y (NPY) receptor antagonist. Neuropeptide Y receptors are involved in numerous physiological processes including appetite regulation, anxiety, and depression.
Case Study: NPY Receptor Interaction
In vitro studies have demonstrated that similar compounds exhibit selective binding to Y(2) receptors over other subtypes (Y(1), Y(4), Y(5)), indicating that N'-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide may also share this selectivity. Such selectivity is crucial for minimizing side effects while targeting specific pathways in neuropharmacology .
Antidepressant Activity
The indole structure is often associated with antidepressant properties. Compounds with similar structures have been shown to modulate serotonin pathways, suggesting potential for mood disorder treatment.
Data Table: Antidepressant Properties of Indole Derivatives
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar furan and indole moieties may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study: Inflammation Model
In animal models, compounds structurally related to this compound have shown reduced levels of TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and furan moieties may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog 1: N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Key Features: Combines a tryptamine-derived indole with a fluorinated biphenyl-propanamide backbone.
- Comparison :
- Structural Differences : The target compound replaces the biphenyl-propanamide with an ethanediamide linker and substitutes the indol-3-yl group with a dihydroindol-1-yl moiety.
- Functional Implications : The ethanediamide group may enhance rigidity and binding specificity compared to the flexible propanamide chain. The dihydroindole (vs. indole) could reduce metabolic oxidation susceptibility .
Structural Analog 2: N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide
- Key Features :
- Comparison :
- Structural Differences : The target compound lacks the piperidinyl and trifluoromethyl groups, favoring a cyclopentyl substituent.
- Functional Implications : The trifluoromethyl group in Analog 2 likely enhances membrane permeability and target affinity, while the cyclopentyl group in the target compound may optimize steric interactions with hydrophobic binding pockets .
Structural Analog 3: 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Key Features :
- Comparison :
- Structural Differences : The target compound replaces benzamide with ethanediamide and incorporates a cyclopentyl group.
- Functional Implications : The ethanediamide linker may confer stronger hydrogen-bonding interactions with targets (e.g., kinases or GPCRs) compared to the benzamide’s aromatic stacking. Fluorine in Analog 3 could improve metabolic stability but may reduce solubility relative to the cyclopentyl group .
Data Table: Structural and Functional Comparison
Biological Activity
N'-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.29914 g/mol
- CAS Number : Not specified in the available data.
The compound exhibits various biological activities primarily through interaction with specific biological targets. The following mechanisms have been identified:
- Neuropeptide Y Receptor Antagonism : Similar compounds have shown the ability to inhibit neuropeptide Y receptors, which are implicated in numerous physiological processes including appetite regulation and anxiety responses. For instance, JNJ-5207787, a structurally related compound, demonstrated significant inhibition of peptide YY binding to Y(2) receptors with high selectivity against other receptor subtypes .
- Antimicrobial Activity : The indole and furan moieties present in the structure are known for their antimicrobial properties. Compounds containing these groups have been evaluated for their ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antitumor Properties : Research indicates that similar indole-based compounds can induce apoptosis in cancer cell lines. For example, studies on related Schiff bases have shown significant cytotoxic effects against leukemia cells, suggesting that this compound may also exhibit similar antitumor activity .
Table 1: Summary of Biological Activities
Case Study 1: Neuropeptide Y Receptor Antagonism
In a study evaluating JNJ-5207787, the compound was found to selectively inhibit the binding of peptide YY to human Y(2) receptors with a potency (pIC(50)) of approximately 7.00. This suggests that similar compounds might effectively modulate neuropeptide signaling pathways, potentially offering therapeutic benefits in conditions like obesity and anxiety disorders .
Case Study 2: Antimicrobial Activity
Research on indole derivatives indicated that specific structural features contribute to their antibacterial efficacy. For instance, compounds with furan rings were shown to possess enhanced activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity and interference with protein synthesis .
Case Study 3: Antitumor Activity
A series of studies on indole-based Schiff bases demonstrated significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis through mitochondrial pathways and affect cell cycle distribution, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example, analogous ethanediamides are synthesized via nucleophilic substitution of activated furan or indole intermediates with cyclopentylamine derivatives . Yield optimization requires precise control of temperature (e.g., 0–5°C for amide bond formation) and stoichiometric ratios of reagents like EDCI/HOBt for carboxyl activation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR should resolve peaks for the cyclopentyl group (δ 1.5–2.5 ppm for CH), furan protons (δ 6.3–7.4 ppm), and indole NH (δ ~10 ppm). H-C HMBC correlations can confirm connectivity between the ethanediamide backbone and substituents .
- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and NH (~3300 cm) validate the core structure .
- HRMS : Accurate mass analysis (e.g., ESI-TOF) should match the molecular formula (CHNO) within 3 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or pH-dependent protonation. Researchers should:
- Perform dynamic light scattering (DLS) to detect aggregation in aqueous media.
- Use HPLC-PDA to assess purity and rule out degradation products interfering with solubility measurements .
- Explore co-solvents (e.g., PEG-400) or cyclodextrin encapsulation to enhance aqueous solubility for biological assays .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets like serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor structures (e.g., 5-HT PDB: 6WGT). Prioritize binding poses where the indole and furan moieties engage in π-π stacking or hydrogen bonding with residues like Asp155 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA to correlate with experimental IC values .
Q. What experimental designs mitigate interference from degradation products in bioactivity assays?
- Methodological Answer :
- Stability Profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS. Identify major degradants (e.g., hydrolysis of the ethanediamide bond) .
- Control Experiments : Include degradation products as negative controls in cytotoxicity or enzyme inhibition assays. Use stable isotope-labeled analogs (e.g., C-cyclopentyl) to track the parent compound’s specific activity .
Q. How do stereochemical variations (e.g., at the indole-furan junction) affect pharmacological activity?
- Methodological Answer :
- Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.
- Bioassay Comparison : Test enantiomers in parallel for receptor binding (e.g., radioligand displacement assays) or metabolic stability in liver microsomes. A 10-fold difference in IC between enantiomers would indicate stereospecificity .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
